molecular formula C11H16ClN3O3S B2639778 N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide CAS No. 672951-79-0

N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide

Cat. No. B2639778
CAS RN: 672951-79-0
M. Wt: 305.78
InChI Key: SYWCMLVEVBUMCM-KAMYIIQDSA-N
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Description

The compound “N’-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide” is a chemical compound with the molecular formula C11H16ClN3O3S . It has an average mass of 305.781 Da and a monoisotopic mass of 305.060089 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H16ClN3O3S . The presence of different functional groups such as the methoxyimino group, the chlorophenyl group, and the sulfamide group contribute to its unique chemical properties.

Scientific Research Applications

Polymeric Protecting Groups

  • Application : The monomer 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate, closely related to the compound of interest, was synthesized and homo- and copolymerized with methyl acrylate. These polymers serve as interesting polymeric amino protecting groups.
  • Source : Gormanns & Ritter, 1994, Macromolecules.

Synthesis and Characterization of Organic Compounds

  • Application : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with structural similarities, was synthesized and characterized for its structural properties. It plays a role in organic synthesis and structural analysis.
  • Source : Johnson et al., 2006, Journal of Chemical Crystallography.

Development of Antitumor Agents

  • Application : Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, structurally similar to the compound , have been developed and evaluated for their antitumor properties. The structural modifications in these derivatives have led to variations in their antitumor activities.
  • Source : Rewcastle et al., 1986, Journal of medicinal chemistry.

Development of Optically Active Polyamides

  • Application : The creation of polyamides containing one methoxy group attached to each carbon atom of the diacid repeating unit. These polyamides, derived from L-tartaric acid, exhibit large optical activity and have potential applications in materials science.
  • Source : Bou et al., 1993, Macromolecules.

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-4-[(E)-C-[(dimethylsulfamoylamino)methyl]-N-methoxycarbonimidoyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3S/c1-15(2)19(16,17)13-8-11(14-18-3)9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCMLVEVBUMCM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=NOC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)NC/C(=N/OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide

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